molecular formula C10H15N B7782270 (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile

(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B7782270
M. Wt: 149.23 g/mol
InChI Key: MKFSLBADTQAFOB-CTOGJURTSA-N
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Description

(1R,4R)-3,6-dimethylbicyclo[221]heptane-2-carbonitrile is a bicyclic organic compound with a unique structure that includes a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic heptane structure, which can be derived from readily available starting materials such as cyclopentadiene and methyl acrylate.

    Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with methyl acrylate under controlled conditions.

    Functional Group Introduction: The introduction of the carbonitrile group is achieved through a series of functional group transformations. This may involve the use of reagents such as sodium cyanide or other nitrile-forming agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The carbonitrile group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.

Uniqueness

(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The carbonitrile group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-3-8-4-9(6)10(5-11)7(8)2/h6-10H,3-4H2,1-2H3/t6?,7?,8-,9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFSLBADTQAFOB-CTOGJURTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC1C(C2C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@@H]2C[C@H]1C(C2C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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